molecular formula C14H22ClNO2 B1419791 L-Homophenylalanine tert-Butyl Ester CAS No. 83079-77-0

L-Homophenylalanine tert-Butyl Ester

Cat. No.: B1419791
CAS No.: 83079-77-0
M. Wt: 271.78 g/mol
InChI Key: ZBJGZYBRHPJMEG-YDALLXLXSA-N
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Description

L-Homophenylalanine tert-Butyl Ester: is a chemical compound with the molecular formula C₁₄H₂₁NO₂ . It is a derivative of L-Homophenylalanine, where the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity .

Mechanism of Action

Target of Action

L-Homophenylalanine tert-Butyl Ester is a derivative of the amino acid phenylalanine . As such, it may interact with biological targets that recognize or metabolize phenylalanine.

Mode of Action

As a tert-butyl ester, it can undergo reactions such as deprotection and transesterification . The tert-butyl group serves as a protecting group that can be removed under certain conditions . This property can be utilized in synthetic chemistry for the creation of more complex molecules.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is studied. The tert-butyl ester group may influence the compound’s solubility and permeability, which in turn can affect its absorption and distribution .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with biological targets . Furthermore, the presence of other molecules can influence its reactivity. For example, certain reagents can remove the tert-butyl protecting group .

Biochemical Analysis

Biochemical Properties

L-Homophenylalanine tert-Butyl Ester plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction is crucial for the synthesis of various peptides and proteins .

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can impact the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, the compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit the activity of certain proteases, preventing the degradation of specific proteins. This regulation of enzyme activity can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses may also result in toxic or adverse effects, such as cellular apoptosis or necrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the metabolism of aromatic amino acids. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its activity and function within different cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homophenylalanine tert-Butyl Ester can be synthesized through the esterification of L-Homophenylalanine with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: L-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Homophenylalanine tert-Butyl Ester is used in various scientific research applications, including:

Comparison with Similar Compounds

  • L-Phenylalanine tert-Butyl Ester
  • L-β-Homophenylalanine
  • L-Phenylalanine Methyl Ester

Comparison: L-Homophenylalanine tert-Butyl Ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters like L-Phenylalanine Methyl Ester. This steric effect can influence the compound’s stability and its interactions with enzymes and other molecules .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQRTXTMVVNCH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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